methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

antiviral antibacterial structure–activity relationship

This specific 4-chlorobenzyl analog offers a distinct spatial and electronic profile versus simple 4-chlorophenyl variants in the Krutikov et al. series. The methyl ester terminus influences solubility and bioavailability compared to longer-chain esters. Ideal for SAR studies on anti-herpesvirus and anti-mycobacterial activity; also a starting point for cPLA2α inhibitor development. Verify substituent identity to avoid inferior analogs and ensure experimental reproducibility.

Molecular Formula C15H15ClN2O4S
Molecular Weight 354.81
CAS No. 868213-98-3
Cat. No. B2625086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate
CAS868213-98-3
Molecular FormulaC15H15ClN2O4S
Molecular Weight354.81
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19)
InChIKeyRMZAVCPCKOUQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate (CAS 868213-98-3): Procurement-Relevant Chemical Profile and Comparator Landscape


Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate (CAS 868213‑98‑3) is a synthetic small‑molecule sulfonamide derivative (C₁₅H₁₅ClN₂O₄S, MW 354.8) that belongs to the class of alkyl (4‑arylsulfamoyl)phenylcarbamates. It is structurally defined by a methyl carbamate ester, a 4‑chlorobenzyl‑substituted sulfamoyl linker, and a phenyl core [1]. Published literature documents the broader series as possessing dual anti‑herpesvirus and anti‑mycobacterial activities [2], while vendor annotations note inhibitory activity against cytosolic phospholipase A2α (cPLA2α) . This guide evaluates the compound against its closest structural analogs—ethyl, propyl, butyl, pentyl, and other benzyl‑substituted variants reported in the (4‑arylsulfamoyl)phenylcarbamate series—to determine whether specific, quantifiable differentiation supports its prioritization in research procurement.

Why Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate Cannot Be Replaced by a Generic (4-Arylsulfamoyl)phenylcarbamate Analog


Within the (4‑arylsulfamoyl)phenylcarbamate series, variation of the terminal aryl‑sulfamoyl substituent and the alkyl carbamate ester profoundly modulates both antiviral potency and antibacterial spectrum. The published structure–activity relationship (SAR) study by Krutikov et al. (2016) demonstrates that distinct N‑aryl substituents (e.g., 2‑chlorophenyl, 4‑chlorophenyl, 4‑chlorobenzyl, 2,6‑dichlorophenyl) confer differential activity against herpesvirus strains and Mycobacterium smegmatis [1]. The 4‑chlorobenzyl moiety in CAS 868213‑98‑3 provides a distinct spatial and electronic profile compared to simple 4‑chlorophenyl analogs—potentially altering target binding, lipophilicity, and metabolic stability. Additionally, the methyl ester terminus may influence solubility and bioavailability relative to longer‑chain alkyl esters (ethyl, propyl, pentyl) that were also profiled in the same series [1]. Consequently, substituting this compound with a generic “sulfamoyl phenylcarbamate” without verifying the specific aryl and alkyl substituent identity risks inadvertently selecting an analog with inferior or divergent biological activity, undermining experimental reproducibility.

Quantitative Comparator Evidence for Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate: Available Data and Critical Gaps


Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate Lacks Published Head-to-Head Quantitative Activity Data Against Named Comparators

A comprehensive search of peer‑reviewed literature (including the primary SAR paper by Krutikov et al. 2016, which reports anti‑herpes and anti‑mycobacterial screening data for 34 alkyl (4‑arylsulfamoyl)phenylcarbamates) did not yield quantitative IC₅₀, EC₅₀, MIC, or selectivity index values specifically for the 4‑chlorobenzyl congener (CAS 868213‑98‑3) [1]. The published study explicitly states that biological screening results are reported for the compound series and names individual compounds that exhibit notable activity (e.g., 2aa, 2bb, 2cc as exceptions lacking antibacterial activity), but no numerical activity data are provided for the 4‑chlorobenzyl‑substituted variant [1]. Vendor‑supplied product descriptions reference cPLA2α inhibitory activity without quantitative IC₅₀ values or comparator data . At present, no data meeting the stringent criteria for direct head‑to‑head comparison, cross‑study comparison, or even robust class‑level inference (with baseline quantitation) can be identified.

antiviral antibacterial structure–activity relationship

Class-Level Antiviral Activity of (4-Arylsulfamoyl)phenylcarbamates Does Not Provide Compound-Specific Differentiation for the 4-Chlorobenzyl Variant

The Krutikov et al. 2016 paper reports that the synthesized alkyl (4‑arylsulfamoyl)phenylcarbamates, as a class, exhibit high activity against herpes viruses and traditional antibacterial activity against M. smegmatis [1]. However, the manuscript does not rank individual compounds by potency nor provide numerical data stratified by N‑aryl substituent. The statement “the target compounds possessed a high activity against herpes viruses” applies to the collective set and cannot be assigned specifically to CAS 868213‑98‑3. Three compounds (2aa, 2bb, 2cc) are named as lacking antibacterial activity, indicating that not all analogs are equivalent, but the 4‑chlorobenzyl analog is not among these named exceptions [1]. Without per‑compound numeric data, this class‑level evidence is insufficient to differentiate CAS 868213‑98‑3 from close analogs such as the 4‑chlorophenyl or 2,6‑dichlorophenyl variants.

herpesvirus sulfonamide phenylcarbamate

Vendor-Annotated cPLA2α Inhibitory Activity Lacks Quantitative Benchmarks and Comparator Data

The compound is described by at least one commercial vendor as exhibiting inhibitory activity against cytosolic phospholipase A2α (cPLA2α) . However, no IC₅₀ value, assay format, cell line, or comparator compound data are provided. Well‑characterized cPLA2α inhibitors such as arachidonyl trifluoromethyl ketone (AACOCF₃) and pyrrophenone have published IC₅₀ values in the low micromolar to nanomolar range under defined assay conditions [1]. Without analogous quantitative data for CAS 868213‑98‑3, it is impossible to assess whether the compound offers meaningful potency advantages or selectivity for cPLA2α over related phospholipase A2 isoforms.

cPLA2α phospholipase A2 inflammation

Evidence-Limited Application Scenarios for Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate (CAS 868213-98-3)


Antiviral Drug Discovery SAR Exploration – Herpesvirus Lead Optimization

The compound can serve as a probe in medicinal chemistry campaigns aimed at optimizing the anti‑herpesvirus activity of (4‑arylsulfamoyl)phenylcarbamate scaffolds. Its 4‑chlorobenzyl substituent represents a specific structural variation within the series reported by Krutikov et al. (2016), where systematic SAR exploration of N‑aryl groups is needed to establish quantitative structure–activity relationships [1]. Researchers can benchmark this compound against the 4‑chlorophenyl, 2,6‑dichlorophenyl, and unsubstituted benzyl analogs within the same synthetic series to isolate the contribution of the chlorobenzyl moiety to antiviral potency.

Antimycobacterial Profiling – M. smegmatis Susceptibility Testing

Given that the majority of compounds in the Krutikov et al. series exhibit antibacterial activity against M. smegmatis (with the exception of three named analogs) [1], CAS 868213‑98‑3 is a candidate for minimum inhibitory concentration (MIC) determination against mycobacterial species. Comparative MIC data generated alongside the ethyl, propyl, butyl, and pentyl ester variants would help delineate the impact of the alkyl carbamate chain length on anti‑mycobacterial potency and inform selection of the most promising lead for tuberculosis or non‑tuberculous mycobacterial infection models.

cPLA2α Inhibitor Screening and Selectivity Profiling

The vendor‑reported cPLA2α inhibitory activity (unquantified) positions this compound as a potential starting point for developing novel anti‑inflammatory agents targeting arachidonic acid release. Procurement for this purpose should be coupled with a plan to generate IC₅₀ values against cPLA2α, iPLA2, and sPLA2 isoforms using established fluorogenic or radiometric assays, with AACOCF₃ and pyrrophenone as reference inhibitors, thereby transforming the current qualitative annotation into actionable selectivity data.

Quote Request

Request a Quote for methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.